5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine
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Overview
Description
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine is a synthetic nucleoside analog It is characterized by the presence of a uridine base modified with a trifluoracetylamino group and a propenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine typically involves multiple steps. The process begins with the preparation of the uridine base, followed by the introduction of the trifluoracetylamino group and the propenyl linkage. Common reagents used in these reactions include trifluoroacetic anhydride, hexylamine, and acrylamide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoracetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized uridine analogs.
Scientific Research Applications
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and biochemical assays.
Mechanism of Action
The mechanism of action of 5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The trifluoracetylamino group and propenyl linkage may enhance its binding affinity to specific molecular targets, such as enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoroacetamido)-1-(E)-propenyl]uridine: A related compound with similar structural features.
5-[N-(6-(Trifluoracetamido)hexyl)-(E)-acrylamido]uridine: Another analog used in similar applications.
Uniqueness
5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoracetylamino group enhances its stability and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C20H27F3N4O8 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C20H27F3N4O8/c21-20(22,23)18(33)25-8-4-2-1-3-7-24-13(29)6-5-11-9-27(19(34)26-16(11)32)17-15(31)14(30)12(10-28)35-17/h5-6,9,12,14-15,17,28,30-31H,1-4,7-8,10H2,(H,24,29)(H,25,33)(H,26,32,34)/b6-5+/t12-,14-,15-,17-/m1/s1 |
InChI Key |
ZHZQXVKLOXTLAQ-NIDUSNIXSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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